molecular formula C11H15NO3 B8373180 2-(2-Pentoxy)-1-nitrobenzene CAS No. 640767-48-2

2-(2-Pentoxy)-1-nitrobenzene

Cat. No. B8373180
Key on ui cas rn: 640767-48-2
M. Wt: 209.24 g/mol
InChI Key: BLHZMDGPROINIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE045670E1

Procedure details

2-(2-Pentoxy)-1-nitrobenzene (387 mg, 74%) was prepared from 2-pentanol (0.27 ml, 2.5 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(2-pentoxy)aniline (0.26 g, 79%) following general procedure B. N-[2-(2-pentoxy)phenyl]-N-(thiazol-2-yl)urea (280 mg, 62%) was prepared from 2-(2-pentoxy)aniline (0.25 g, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:6])[CH2:3][CH2:4][CH3:5].F[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[CH3:17][CH:18]([O:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH2:25])[CH2:19][CH2:20][CH3:21].N[C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH3:1][CH:2]([O:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15])[CH2:3][CH2:4][CH3:5].[CH3:17][CH:18]([O:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[N:25]([C:31]1[S:32][CH:33]=[CH:34][N:35]=1)[C:2]([NH2:14])=[O:6])[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
CC(CCC)O
Name
Quantity
0.36 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
CC(CCC)OC1=C(N)C=CC=C1
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
CC(CCC)OC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC)OC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
CC(CCC)OC1=C(C=CC=C1)N(C(=O)N)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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